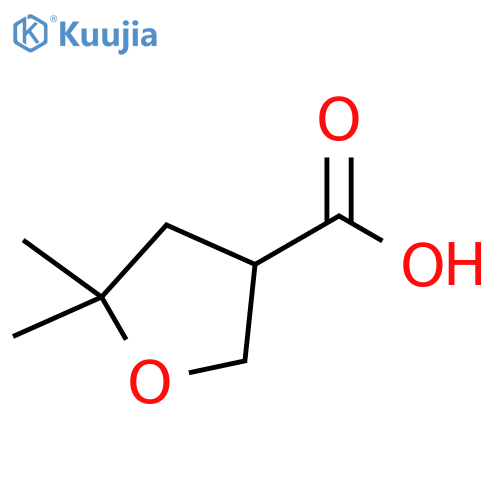Cas no 2513-02-2 (5,5-Dimethyltetrahydrofuran-3-carboxylic acid)

2513-02-2 structure
商品名:5,5-Dimethyltetrahydrofuran-3-carboxylic acid
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5,5-Dimethyltetrahydrofuran-3-carboxylic acid
-
- MDL: MFCD29762570
- インチ: 1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
- InChIKey: AUQQJHAKQFFPOB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)CC(C(O)=O)C1
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D139760-500mg |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid |
2513-02-2 | 500mg |
$ 1240.00 | 2022-06-05 | ||
| Enamine | EN300-3129157-1.0g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 1.0g |
$600.0 | 2025-03-19 | |
| Enamine | EN300-3129157-0.1g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 0.1g |
$208.0 | 2025-03-19 | |
| Enamine | EN300-3129157-0.5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 0.5g |
$467.0 | 2025-03-19 | |
| Enamine | EN300-3129157-10g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 10g |
$4667.0 | 2023-09-05 | ||
| Enamine | EN300-3129157-1g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 1g |
$1086.0 | 2023-09-05 | ||
| TRC | D139760-250mg |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid |
2513-02-2 | 250mg |
$ 745.00 | 2022-06-05 | ||
| Enamine | EN300-3129157-5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 5g |
$3147.0 | 2023-09-05 | ||
| Enamine | EN300-3129157-5.0g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 5.0g |
$2400.0 | 2025-03-19 | |
| Enamine | EN300-3129157-2.5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 2.5g |
$1275.0 | 2025-03-19 |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2513-02-2 (5,5-Dimethyltetrahydrofuran-3-carboxylic acid) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
